Ginsenoside Rh3 Ginsenoside Rh3 Ginsenoside Rh3 is a triterpenoid saponin.
Ginsenoside Rh3 is a natural product found in Panax notoginseng and Panax ginseng with data available.
Brand Name: Vulcanchem
CAS No.: 105558-26-7
VCID: VC21343979
InChI: InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
SMILES:
Molecular Formula: C36H60O7
Molecular Weight: 604.9 g/mol

Ginsenoside Rh3

CAS No.: 105558-26-7

Cat. No.: VC21343979

Molecular Formula: C36H60O7

Molecular Weight: 604.9 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside Rh3 - 105558-26-7

CAS No. 105558-26-7
Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Standard InChI Key PHLXREOMFNVWOH-YAGNRYSRSA-N
Isomeric SMILES CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Canonical SMILES CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C

Pharmacological Activities of Ginsenoside Rh3

Renoprotective Effects

One of the most well-documented properties of Ginsenoside Rh3 is its renoprotective (kidney-protective) effect, particularly against damage induced by chemotherapeutic agents such as cisplatin. Cisplatin is a widely used anticancer drug known to cause nephrotoxicity as a serious side effect, limiting its clinical application.

Research has demonstrated that GRh3 significantly reduces cisplatin-induced kidney damage through several mechanisms. In a study examining the protective effects of GRh3 against cisplatin-induced nephrotoxicity, it was found that co-treatment with GRh3 significantly reduced the percentage of apoptotic LLC-PK1 cells (a porcine kidney cell line) induced by cisplatin treatment . Specifically, GRh3 at a concentration of 100μM significantly inhibited the percentage of apoptotic cells to 25% compared with the cisplatin-treated group .

Furthermore, this study revealed that GRh3 exhibits a stronger kidney-protective effect than its stereoisomer Rk2 . This enhanced protective effect appears to be mediated by the specific structural characteristics of Rh3, particularly the double bond at carbon-20(22) in its structure.

Metabolic Effects

Recent research has begun to uncover significant metabolic benefits of Ginsenoside Rh3. In studies involving high-fat diet (HFD)-induced obese mice, administration of GRh3 demonstrated promising effects on metabolism and weight management.

In one particular study, mice fed a high-fat diet were treated with GRh3 (administered intraperitoneally at 10 mg/kg/day) for a period of 6 weeks . The results showed that while mice in the untreated HFD group exhibited significant increases in body weight compared to the control group, those receiving GRh3 treatment showed a markedly attenuated rate of body weight gain .

Additionally, the same study reported that GRh3 treatment resulted in reduced fasting blood glucose levels among the HFD-induced obese mice . Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) further confirmed that glucose tolerance and insulin sensitivity were significantly improved in the GRh3-treated group compared to the untreated HFD group .

These findings suggest that GRh3 has potential applications in the management of obesity and related metabolic disorders, particularly type 2 diabetes, by improving glucose metabolism and insulin sensitivity.

Comparison with Related Ginsenosides

While the pharmacological properties of ginsenoside Rh3 are still being elucidated, it's helpful to consider the more extensively studied related compound ginsenoside Rg3 to understand the potential therapeutic scope of this family of compounds. Although they are distinct molecules, some mechanisms may be shared.

Ginsenoside Rg3, a related compound, has demonstrated effects in multiple physiological systems. Research shows Rg3 can attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, and prevent cerebral and myocardial ischemia–reperfusion injuries . These wide-ranging effects may provide clues to additional potential applications for Rh3 that merit further investigation.

Molecular Mechanisms of Action

MAPK Signaling Pathway Inhibition

The protective effects of Ginsenoside Rh3 appear to be primarily mediated through modulation of the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.

The inhibition of the JNK and ERK MAPK signaling cascade by GRh3 plays a critical role in mediating its renoprotective effect . By suppressing these pathways, GRh3 reduces the activation of downstream apoptotic processes, thereby protecting kidney cells from cisplatin-induced damage.

Antiapoptotic Effects

In addition to its effects on MAPK signaling pathways, GRh3 has demonstrated significant antiapoptotic effects. In studies using image-based cytometric assays, GRh3 has been shown to significantly inhibit apoptosis in kidney cells exposed to cisplatin .

The antiapoptotic effects of GRh3 are likely mediated through multiple mechanisms, including:

  • Inhibition of caspase-3 activation: GRh3 has been shown to reduce levels of cleaved caspase-3, a key executioner in the apoptotic pathway .

  • Modulation of the MAPK-apoptosis signaling cascade: By inhibiting the JNK and ERK MAPK pathways, GRh3 blocks a major signaling cascade that leads to apoptosis in response to cellular stress .

These antiapoptotic effects contribute significantly to GRh3's protective properties, particularly in the context of drug-induced organ damage.

Experimental Data and Research Findings

The efficacy of Ginsenoside Rh3 has been demonstrated in various experimental models. The table below summarizes key findings from research on GRh3:

Experimental ModelInterventionKey FindingsReference
LLC-PK1 kidney cells treated with cisplatin100μM GRh3 co-treatmentReduced percentage of apoptotic cells to 25% compared to cisplatin-treated group
LLC-PK1 kidney cells treated with cisplatinGRh3 co-treatmentDecreased elevated protein levels of phosphorylated JNK, ERK, p38, and cleaved caspase-3
High-fat diet (HFD) induced obese miceGRh3 10 mg/kg/day (intraperitoneal) for 6 weeksAttenuated body weight gain compared to untreated HFD group
High-fat diet (HFD) induced obese miceGRh3 10 mg/kg/day (intraperitoneal) for 6 weeksReduced fasting blood glucose levels; improved glucose tolerance and insulin sensitivity
Comparison with Rk2 (stereoisomer)Structural analysisGRh3 shows stronger kidney-protective effect than Rk2, attributed to double bond at carbon-20(22)

These experimental findings collectively demonstrate the diverse pharmacological activities of GRh3 and provide insights into its mechanisms of action and potential therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator